

N,N'-Dibenzylglycinamide CAS number and molecular weight

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Compound of Interest

Compound Name: *N,N'-Dibenzylglycinamide*

Cat. No.: *B086113*

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An In-depth Technical Guide to N,N'-Dibenzylglycinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N'-Dibenzylglycinamide**, including its chemical properties, a detailed potential synthesis protocol, and its prospective role in modulating inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

N,N'-Dibenzylglycinamide is a derivative of the simplest amino acid, glycine. Its key identifiers and molecular properties are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	1089-31-2	
Molecular Formula	C ₁₆ H ₁₈ N ₂ O	
Molecular Weight	254.33 g/mol	
Canonical SMILES	C1=CC=C(C=C1)CNCC(=O)N CC2=CC=CC=C2	
InChI Key	WHPBAOBBWAFHRE- UHFFFAOYSA-N	
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in organic solvents such as DMSO and ethanol (predicted)	
Melting Point	Not reported	

Synthesis Methodology

While a specific protocol for the synthesis of **N,N'-Dibenzylglycinamide** is not extensively detailed in publicly available literature, a plausible and efficient method can be extrapolated from the synthesis of analogous N-substituted glycinamides. The proposed method involves the nucleophilic substitution of a haloacetamide with dibenzylamine.

2.1. Proposed Synthetic Route: Nucleophilic Substitution

A likely synthetic pathway involves the reaction of 2-chloro-N-benzylacetamide with benzylamine, or more efficiently for the target molecule, the reaction of a suitable chloroacetylating agent with dibenzylamine followed by amidation, or a direct reaction of a chloro-glycinamide derivative with a benzylating agent. A more direct proposed route is the reaction between dibenzylamine and 2-chloroacetyl chloride to form an intermediate, which then reacts with benzylamine. However, for **N,N'-Dibenzylglycinamide**, a direct reaction of dibenzylamine with a suitable glycine derivative is more logical. Based on general procedures

for similar compounds, a likely synthesis is the reaction of dibenzylamine with 2-chloro-N-benzylacetamide.

2.2. Detailed Experimental Protocol

Reaction: Dibenzylamine + 2-chloro-N-benzylacetamide → **N,N'-Dibenzylglycinamide**

Materials:

- Dibenzylamine
- 2-chloro-N-benzylacetamide
- Anhydrous potassium carbonate (K_2CO_3) or triethylamine (TEA) as a base
- Acetonitrile (anhydrous) as the solvent
- Sodium sulfate (anhydrous) for drying
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of 2-chloro-N-benzylacetamide (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Filter the solid inorganic salts and wash the filter cake with acetonitrile.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **N,N'-Dibenzylglycinamide** as a solid.
- Dry the final product under vacuum.

2.3. Characterization

The structure and purity of the synthesized **N,N'-Dibenzylglycinamide** can be confirmed using the following analytical techniques:

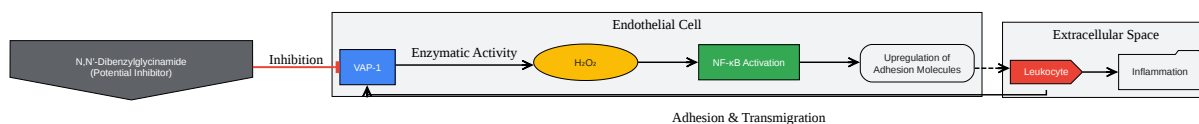
- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Signaling Pathway

Glycine amide derivatives have been identified as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1).[1][2] VAP-1 is a transmembrane amine oxidase that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[1] Inhibition of VAP-1 is a promising therapeutic strategy for various inflammatory diseases.

3.1. VAP-1 Signaling Pathway and Point of Intervention

The enzymatic activity of VAP-1 contributes to the production of hydrogen peroxide (H_2O_2), which in turn can activate pro-inflammatory signaling pathways such as NF- κ B. This leads to the upregulation of other adhesion molecules and pro-inflammatory cytokines, amplifying the inflammatory response. **N,N'-Dibenzylglycinamide**, as a glycine amide derivative, may act as an inhibitor of VAP-1, thereby blocking these downstream effects.



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VAP-1 Signaling Pathway and Inhibition.

3.2. Experimental Protocol: VAP-1 Inhibition Assay

To evaluate the inhibitory potential of **N,N'-Dibenzylglycinamide** against VAP-1, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide, a product of VAP-1's enzymatic activity.

Materials:

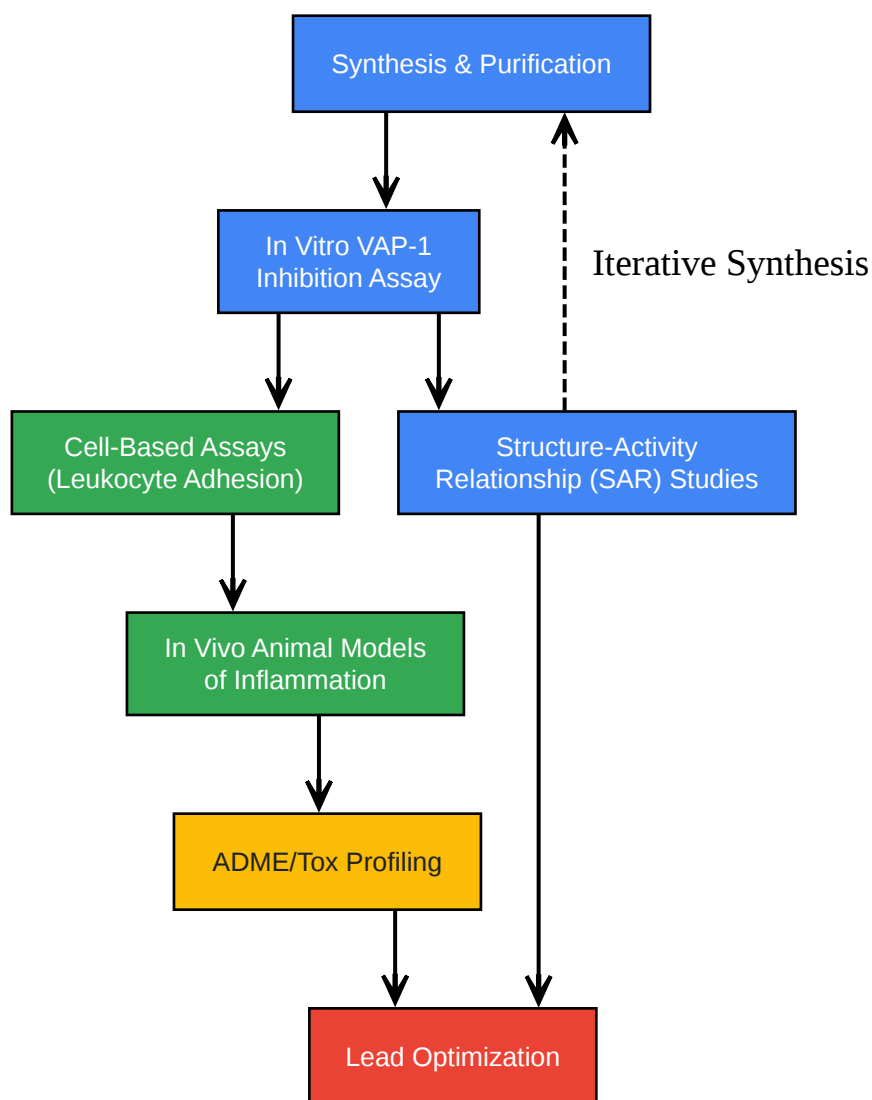
- Recombinant human VAP-1
- **N,N'-Dibenzylglycinamide** (test compound)
- Benzylamine (substrate)
- Amplex® Red reagent
- Horseradish peroxidase (HRP)
- Phosphate-buffered saline (PBS)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **N,N'-Dibenzylglycinamide** in DMSO.
- Serially dilute the stock solution to obtain a range of test concentrations.
- In a 96-well black microplate, add the test compound at various concentrations. Include a positive control (a known VAP-1 inhibitor) and a negative control (DMSO vehicle).
- Add recombinant human VAP-1 to each well and incubate for 15 minutes at 37°C.
- Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.
- Initiate the reaction by adding the reaction mixture to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
- Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of VAP-1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Drug Discovery

The exploration of **N,N'-Dibenzylglycinamide** as a potential therapeutic agent would follow a structured drug discovery workflow.



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Drug Discovery Workflow for **N,N'-Dibenzylglycinamide**.

This comprehensive guide provides foundational knowledge for the synthesis and potential therapeutic application of **N,N'-Dibenzylglycinamide**. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

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References

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